molecular formula C17H13N3O3S B7572837 (2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide

(2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide

Cat. No. B7572837
M. Wt: 339.4 g/mol
InChI Key: AVFNBVHZVXPQKZ-ZDUSSCGKSA-N
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Description

(2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In

Mechanism of Action

The mechanism of action of ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide is not fully understood, but it is believed to act as an inhibitor of DPP-4. DPP-4 is an enzyme that cleaves incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide may increase the levels of incretin hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects:
((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit DPP-4, and in vivo studies have shown that it can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Other studies have investigated the compound's effects on cellular pathways and signaling, including its ability to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide in lab experiments is its potential as a tool for studying the role of DPP-4 in various physiological processes. Its ability to inhibit DPP-4 may also make it a useful tool for studying the regulation of glucose metabolism. However, one limitation of using this compound is its potential toxicity, as with any chemical compound. Careful handling and appropriate safety measures should be taken when working with ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide in the lab.

Future Directions

There are many potential future directions for research on ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide. One area of research is the development of new drugs based on the compound's structure and mechanism of action. Another area of research is the study of the compound's effects on various cellular pathways and signaling, as well as its potential as a tool for studying the role of DPP-4 in various physiological processes. Additionally, the compound's potential as an imaging agent for use in diagnostic procedures could be explored. Overall, there is much potential for further research on ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide and its applications in scientific research.

Synthesis Methods

((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide has been synthesized through various methods, including a one-pot reaction and a multi-step synthesis. In the one-pot reaction, 2-bromo-5-thiophen-2-yl-1,2-oxazole was reacted with 2-aminobenzophenone in the presence of a palladium catalyst to form the desired compound. In the multi-step synthesis, 2-bromo-5-thiophen-2-yl-1,2-oxazole was first reacted with potassium tert-butoxide to form the corresponding oxazole anion, which was then reacted with 2-aminobenzophenone to form the desired compound.

Scientific Research Applications

((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide has been studied for its potential applications in scientific research. One area of research has been in the development of new drugs for the treatment of various diseases. For example, ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide has been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels and is a target for the treatment of type 2 diabetes. Other areas of research include the development of new imaging agents and the study of the compound's effects on cellular pathways and signaling.

properties

IUPAC Name

(2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c18-16(21)13-8-10-4-1-2-5-12(10)20(13)17(22)11-9-14(23-19-11)15-6-3-7-24-15/h1-7,9,13H,8H2,(H2,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFNBVHZVXPQKZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide

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